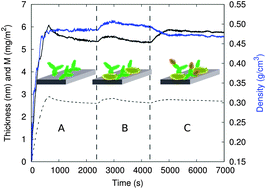Interfacial structure and history dependent activity of immobilised antibodies in model pregnancy tests†
Soft Matter Pub Date: 2012-08-10 DOI: 10.1039/C2SM26133B
Abstract
Experimental studies of antibody

Recommended Literature
- [1] Diastereoselective, multicomponent access to trans-2-aryl-4-arylamino-1,2,3,4-tetrahydroquinolines via an AA′BC sequential four-component reaction and their application to 2-arylquinoline synthesis†
- [2] Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells†
- [3] British Standards Institution. British standard specification
- [4] A novel method for automatic single molecule tracking of blinking molecules at low intensities†
- [5] Thermodynamics of ion association in aqueous solution
- [6] Chiral tetracoordinate organoboranes based on double B←N bridged bipyridine with circularly polarized luminescence†
- [7] Morphological and crystallographic orientation of hematite spindles in an applied magnetic field†
- [8] Indolylbenzothiadiazoles with varying substituents on the indole ring: a systematic study on the self-recovering mechanochromic luminescence†
- [9] Installation of the adamantyl group in polystyrene-block-poly(methyl methacrylate) via Friedel–Crafts alkylation to modulate the microphase-separated morphology and dimensions†
- [10] Inside front cover










